molecular formula C9H15BrO B13192282 3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan

3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan

Cat. No.: B13192282
M. Wt: 219.12 g/mol
InChI Key: OOIUXRXWSVBTAE-UHFFFAOYSA-N
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Description

3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan is a synthetic organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes a bromomethyl group and a hexahydrocyclopenta[b]furan ring system. The presence of the bromomethyl group makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan typically involves the bromination of a precursor furan compound. One common method is the reaction of 3-(bromomethyl)furan with pyridinium chlorochromate (PCC) to form the desired product . This reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of bromine as a reagent and appropriate catalysts can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the bromine atom, resulting in a simpler furan derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Pyridinium chlorochromate (PCC) or other mild oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of de-brominated furan derivatives.

Scientific Research Applications

3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The furan ring can also participate in hydrogen bonding and hydrophobic interactions with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan is unique due to its hexahydrocyclopenta[b]furan ring system, which provides additional stability and reactivity compared to simpler furan derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

3a-(bromomethyl)-2-methyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan

InChI

InChI=1S/C9H15BrO/c1-7-5-9(6-10)4-2-3-8(9)11-7/h7-8H,2-6H2,1H3

InChI Key

OOIUXRXWSVBTAE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCC2O1)CBr

Origin of Product

United States

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